LW6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

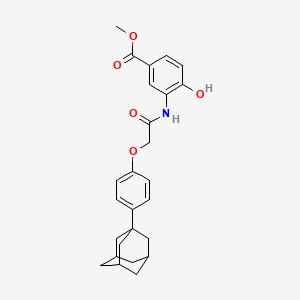

LW6 (CAS 934593-90-5) is a highly specific aryloxyacetylamino benzoic acid derivative that functions as a dual inhibitor of malate dehydrogenase 2 (MDH2) and hypoxia-inducible factor 1-alpha (HIF-1α) . Unlike generic metabolic inhibitors, LW6 specifically suppresses mitochondrial respiration by targeting MDH2 (IC50 = 6.3 μM), which indirectly prevents the accumulation of HIF-1α (IC50 = 4.4 μM) without altering HIF-1β levels . Its defined mechanism—promoting von Hippel-Lindau (VHL)-dependent proteasomal degradation of HIF-1α—and its established solubility profile (≥11.7 mg/mL in DMSO) make it a highly reproducible chemical probe for oncology and metabolic reprogramming workflows .

Substituting LW6 with classic HIF-1α inhibitors like YC-1, PX-478, or KC7F2 fundamentally alters the experimental pathway and risks assay failure . While YC-1 suppresses HIF-1α translation via the PI3K/Akt/mTOR pathway and PX-478 inhibits deubiquitination, LW6 uniquely links the mitochondrial tricarboxylic acid (TCA) cycle to hypoxia signaling by directly binding MDH2 [1]. Using a generic HIF-1α inhibitor will fail to replicate the MDH2-dependent suppression of mitochondrial respiration that LW6 provides [2]. For procurement workflows requiring precise control over the VHL-proteasome degradation axis or specific BCRP-mediated efflux inhibition without P-glycoprotein interference, LW6 is strictly non-interchangeable .

References

MDH2-Dependent HIF-1α Degradation

LW6 suppresses HIF-1α accumulation (IC50 = 4.4 μM) by directly inhibiting MDH2 (IC50 = 6.3 μM) and upregulating VHL expression, leading to targeted proteasomal degradation . In contrast, classic inhibitors like YC-1 and KC7F2 act upstream via translational suppression (e.g., PI3K/Akt pathway) without targeting the TCA cycle [1]. This makes LW6 uniquely suited for assays requiring the coupling of mitochondrial respiration to hypoxia signaling.

| Evidence Dimension | Mechanism of HIF-1α Suppression |

| Target Compound Data | LW6 (IC50 = 4.4 μM; targets MDH2 and promotes VHL-dependent degradation) |

| Comparator Or Baseline | YC-1 / KC7F2 (Translational suppression via PI3K/mTOR pathways) |

| Quantified Difference | Distinct target engagement (MDH2 vs. PI3K/mTOR) with LW6 maintaining HIF-1β non-interference. |

| Conditions | Hypoxic cell culture models (e.g., Hep3B, HCT116) |

Procurement of LW6 is essential for researchers specifically investigating the metabolic cross-talk between the mitochondrial TCA cycle and hypoxia adaptation.

BCRP Efflux Inhibition and Chemoresistance Reversal

Beyond its primary targets, LW6 functions as a potent inhibitor of Breast Cancer Resistance Protein (BCRP), downregulating BCRP expression at concentrations of 0.1–10 μM . Unlike generic HIF-1 inhibitors that may only target apoptosis pathways, LW6 actively prevents resistance to chemotherapeutics by blocking BCRP-mediated efflux, while notably exhibiting no off-target inhibition on P-glycoprotein (P-gp) functional activity .

| Evidence Dimension | Efflux Pump Inhibition Specificity |

| Target Compound Data | LW6 (Downregulates BCRP at 0.1–10 μM; 0% P-gp inhibition) |

| Comparator Or Baseline | Non-specific efflux inhibitors |

| Quantified Difference | Highly selective BCRP downregulation without P-gp interference. |

| Conditions | Chemoresistant cancer cell lines (in vitro) |

This dual-action profile makes LW6 the preferred compound for formulating combination therapies aimed at reversing BCRP-specific multidrug resistance without confounding P-gp pathways.

MDH2 Inhibitor Gold Standard

In recent chemoinformatics and drug discovery workflows, such as the secondary development of glibenclamide derivatives, LW6 is utilized as the gold-standard reference compound for MDH2 inhibition [1]. Its well-characterized IC50 of 6.3 μM against MDH2 provides a reliable, reproducible baseline for calibrating enzyme inhibition assays and validating the target engagement of novel synthetic analogs .

| Evidence Dimension | MDH2 Enzyme Inhibition (IC50) |

| Target Compound Data | LW6 (IC50 = 6.3 μM) |

| Comparator Or Baseline | Novel derivatives (e.g., Compound 28i, IC50 = 25.3 μM for MDH1) |

| Quantified Difference | Serves as the quantitative baseline (6.3 μM) to measure relative potency and selectivity of new pipeline candidates. |

| Conditions | In vitro MDH2 enzyme inhibition assays |

Laboratories developing next-generation metabolic inhibitors must procure LW6 as the indispensable positive control to validate assay sensitivity and compound efficacy.

Mitochondrial Respiration and TCA Cycle Assays

Because LW6 directly binds and inhibits MDH2, it is the optimal chemical probe for isolating the role of the TCA cycle in cellular hypoxia responses, outperforming general HIF-1α inhibitors that do not engage mitochondrial targets [1].

Hypoxia-Targeted Drug Screening

LW6 serves as a critical reference standard in high-throughput screening and structure-activity relationship (SAR) studies aimed at developing novel MDH2 or HIF-1α inhibitors, providing a reliable baseline for IC50 calibration [2].

Chemoresistance Reversal Studies

Due to its specific downregulation of BCRP at 0.1–10 μM without affecting P-gp, LW6 is highly suited for in vitro models testing combination therapies designed to overcome BCRP-mediated multidrug resistance in solid tumors .

References

- [1] Lee, K., et al. Identification of malate dehydrogenase 2 as a target protein of the HIF-1 inhibitor LW6 using chemical probes. Angewandte Chemie International Edition (2013).

- [2] Discovery of Novel MDH2 Inhibitor 28i by Secondary Development of Glibenclamide with Potent Antiaging Activities. Journal of Medicinal Chemistry (2026).

Purity

XLogP3

Exact Mass

Appearance

Storage

2: Liu XY, Wang BJ, Jiang CY, Liu SJ. Ornithinimicrobium pekingense sp. nov., isolated from activated sludge. Int J Syst Evol Microbiol. 2008 Jan;58(Pt 1):116-9. PubMed PMID: 18175694.

3: Whitehead L. Toward a trajectory of identity reconstruction in chronic fatigue syndrome/myalgic encephalomyelitis: a longitudinal qualitative study. Int J Nurs Stud. 2006 Nov;43(8):1023-31. Epub 2006 Mar 9. PubMed PMID: 16527282.

4: Whitehead LC. Quest, chaos and restitution: living with chronic fatigue syndrome/myalgic encephalomyelitis. Soc Sci Med. 2006 May;62(9):2236-45. Epub 2005 Oct 19. PubMed PMID: 16236413.

Explore Compound Types